molecular formula C11H19NO3 B132268 Tert-butyl 2-formylpiperidine-1-carboxylate CAS No. 157634-02-1

Tert-butyl 2-formylpiperidine-1-carboxylate

Cat. No. B132268
CAS RN: 157634-02-1
M. Wt: 213.27 g/mol
InChI Key: KZNDGAGWQPGYTB-UHFFFAOYSA-N
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Description

Tert-butyl 2-formylpiperidine-1-carboxylate is a chemical compound with the linear formula C11H19NO3 . It has a molecular weight of 213.28 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It appears as a colorless to yellow liquid or semi-solid or solid or lump .


Synthesis Analysis

The synthesis of Tert-butyl 2-formylpiperidine-1-carboxylate involves the use of dimethyl sulfoxide and 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione in ethyl acetate under an inert atmosphere . The reaction is stirred overnight, and the resulting solid material is removed by filtration . The filtrate is then washed and the organic layer is removed in vacuo to afford the aldehyde .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (2S)-2-formyl-1-piperidinecarboxylate . The InChI code is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 .


Chemical Reactions Analysis

The compound undergoes a reaction with 4-fluoroaniline in dichloroethane under an inert atmosphere . Sodium tris(acetoxy)borohydride and concentrated acetic acid are added, and the reaction is monitored by TLC and LC-MS . The mixture is then diluted with ethyl acetate and washed, dried over magnesium sulfate, filtered, and the solvent is removed by rotary evaporation .


Physical And Chemical Properties Analysis

The compound has a boiling point of 295.4±33.0°C at 760 mmHg . It is a colorless to yellow liquid or semi-solid or solid or lump .

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (wear protective gloves/protective clothing/eye protection) .

properties

IUPAC Name

tert-butyl 2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDGAGWQPGYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935747
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-formylpiperidine-1-carboxylate

CAS RN

157634-02-1
Record name 1,1-Dimethylethyl 2-formyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157634-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of N-Boc-Piperidine (6.0 g, 32.4 mmol) in ether (65 mL) was cooled to −60° C. and treated with TMEDA (4.9 mL, 32.4 mmol) followed by sec-BuLi (54.8 mL, 71.2 mmol) dropwise. The mixture was slowly warmed to −20° C. and stirred for 10 min and then cooled to −78° C. The mixture was treated with a solution of DMF (3.8 mL, 48.6 mmol) in 6 mL of ether via syringe, stirred for 10 min, and then quenched with 60 mL saturated ammonium chloride solution. The mixture was warmed to room temperature, and the organic layer was separated. The aqueous layer was extracted three times with ether, and the combined extracts were dried over K2CO3. The organic layer was concentrated to give a crude product as an orange oil. Purification by column chomatography on silica gel with hexanes:EtOAc (4: 1) afforded 4.2 g (67%) of the product as a clear oil which was homogeneous by TLC analysis. 1H NMR (300 MHz) δ9.58 (s, 1 H), 4.69-4.51 (br. m, 1 H), 4.12-3.85 (br. m, 1 H), 2.85 (br. s, 1 H), 2.19-2.13 (d, 1 H), 1.72-1.23 (m, 15 H); 13C NMR (75 MHz) 201.4 (s), 80.4 (s), 43.0 (br. s), 28.3 (s), 24.7 (s), 23.6 (s), 20.9 (s) ppm.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
54.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (0.737 g, 3.4 mmol) in dry CH2Cl2 (10 mL) was added 3 Å molecular sieves (1.03 g), N-methylmorpholine N-oxide (0.644 g, 5.5 mmol), and tetrapropylammonium perruthenate (72 mg, 0.21 mmol) and the mixture stirred at room temperature for 3 h. The reaction mixture was purified through a silica gel plug (Hexanes/EtOAc, 70:30 followed by 100:0) to afford the title aldehyde (0.500 g, 70%) as a pale yellow oil.
Quantity
0.737 g
Type
reactant
Reaction Step One
Quantity
0.644 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-formylpiperidine-1-carboxylate
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Reactant of Route 5
Tert-butyl 2-formylpiperidine-1-carboxylate
Reactant of Route 6
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